1-Bromo-3-chloro-5-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-3-chloro-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-5-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of a methoxymethoxy-substituted benzene derivative. The general steps include:
Methoxymethoxylation: Starting with a benzene derivative, a methoxymethoxy group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Bromination: The methoxymethoxy-substituted benzene is then brominated using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Finally, the brominated compound is chlorinated using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) would be essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogen atoms or to convert the methoxymethoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent, often under reflux conditions.
Reduction: Carried out in anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include substituted benzene derivatives with hydroxyl, alkoxy, or amino groups.
Oxidation: Products can include benzaldehyde or benzoic acid derivatives.
Reduction: Products can include dehalogenated benzene or benzene with hydroxyl groups.
Scientific Research Applications
1-Bromo-3-chloro-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates. Its derivatives may exhibit pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through nucleophilic substitution, oxidation, or reduction. In biological systems, its activity would be determined by its interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
1-Bromo-3-chloro-5-(methoxymethoxy)benzene can be compared with other halogenated benzene derivatives:
1-Bromo-2-chloro-4-(methoxymethoxy)benzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Bromo-4-chloro-2-(methoxymethoxy)benzene: Another isomer with distinct chemical properties.
1-Bromo-3-chloro-5-methoxybenzene: Lacks the methoxymethoxy group, resulting in different chemical behavior.
Properties
Molecular Formula |
C8H8BrClO2 |
---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 |
InChI Key |
SACRBMJZHWDACD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
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